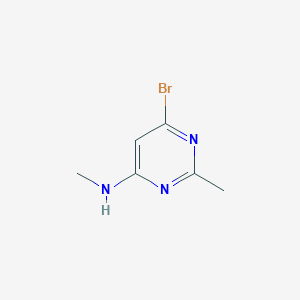

6-Bromo-N,2-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEAEAVNKHKQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602465-90-6 | |

| Record name | 6-bromo-N,2-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-N,2-dimethylpyrimidin-4-amine CAS 1602465-90-6 properties

An In-depth Technical Guide to 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6): Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the limited specific experimental data for this compound in public literature, this document establishes a robust predictive framework based on established chemical principles and data from structurally analogous compounds. The insights provided herein are designed to empower researchers in designing efficient synthetic routes and exploring the full potential of this versatile intermediate.

Core Molecular Profile

This compound belongs to the class of substituted pyrimidines, a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including kinase inhibitors and anti-cancer agents.[1][2] The molecule's architecture, featuring a reactive bromine atom and two distinct methyl groups on an electron-deficient pyrimidine ring, provides a platform for diverse chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed and inferred properties for the title compound. These values provide a baseline for experimental design, including solvent selection and reaction condition planning.

| Property | Value | Source |

| CAS Number | 1602465-90-6 | - |

| Molecular Formula | C₆H₈BrN₃ | [3] |

| Molecular Weight | 202.05 g/mol | [4] |

| Monoisotopic Mass | 200.99016 Da | [3] |

| XlogP (Predicted) | 1.9 | [3] |

| Topological Polar Surface Area (TPSA) | 41.59 Ų | [4] (Analog) |

| Hydrogen Bond Acceptors | 3 | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [4] (Analog) |

| Storage Conditions | 4°C, sealed, protect from moisture and light | [4] (Analog) |

Predictive Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic and aliphatic regions. The electron-withdrawing nature of the pyrimidine ring and the bromine atom will cause downfield shifts for adjacent protons.

-

Rationale: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring proton (H-5) is deshielded by the adjacent electronegative nitrogen and bromine atoms. The N-methyl and C-methyl protons appear in the typical aliphatic region, with the N-methyl being slightly more downfield due to its proximity to the aromatic system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 (ring proton) | 6.5 - 7.0 | Singlet (s) |

| N-CH₃ | 3.0 - 3.3 | Singlet (s) |

| C2-CH₃ | 2.4 - 2.6 | Singlet (s) |

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will provide complementary information, with carbons directly attached to heteroatoms appearing significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4, C6, C2 (ring carbons) | 155 - 165 |

| C5 (ring carbon) | 105 - 115 |

| N-CH₃ | 28 - 35 |

| C2-CH₃ | 20 - 25 |

Predicted Mass Spectrometry

Mass spectrometry is crucial for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (a 1:1 ratio) will be observed at m/z 201 and 203.[5]

-

Predicted Collision Cross Section (CCS) [M+H]⁺: 130.7 Ų[3]

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) or cleavage of the bromine atom.

Suggested Analytical Protocol

To validate these predictions, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Scans: 1024-4096 scans.[5]

-

Mass Spectrometry (EI)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization Energy: 70 eV.[5]

-

Mass Range: m/z 40-400.[5]

-

Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, paying close attention to the bromine isotopic signature.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of the C6-Br bond. The pyrimidine ring is inherently electron-deficient, which activates halogens at the C2, C4, and C6 positions towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The reactivity of halogens on the pyrimidine ring generally follows the order C4/C6 > C2.[7]

-

Suzuki-Miyaura Coupling: This is arguably the most valuable reaction for this substrate. It allows for the introduction of a wide array of aryl and heteroaryl groups by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly robust and tolerates a broad range of functional groups.[2]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C6 position.

-

Sonogashira, Heck, and Stille Couplings: These reactions provide further avenues for C-C bond formation, introducing alkynyl, alkenyl, and organotin moieties, respectively.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, self-validating methodology for the synthesis of 6-aryl-N,2-dimethylpyrimidin-4-amine derivatives. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Base, e.g., Potassium carbonate (K₂CO₃) (2.5 eq.)

-

Solvent: Degassed 1,4-Dioxane and Water (4:1 ratio)

Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Causality: A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.[2]

-

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the palladium catalyst.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.[2]

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Causality: Solvents are degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are foundational scaffolds in the development of targeted therapeutics. This compound serves as a key intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The aminopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors, crucial in oncology and inflammatory disease research.[2][8] The C6 position allows for the introduction of various substituents to target the solvent-front region of the kinase ATP-binding pocket, thereby modulating potency and selectivity.

-

Other Bioactive Molecules: Bromopyrimidines have been used as intermediates in the synthesis of a wide range of biologically active molecules, including dual endothelin receptor antagonists and antiviral agents.[9][10]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1602465-90-6. Therefore, this compound must be handled with care, assuming it is hazardous. The following precautions are based on data from structurally related brominated and aminated heterocyclic compounds.[11][12][13]

| Precaution Category | Recommended Procedure |

| GHS Hazard Statements (Inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[13] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[14] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15] |

| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Consider storing under an inert atmosphere.[4] (Analog) |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |

References

[6] A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. Available at: 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: [11] 6 - SAFETY DATA SHEET. Available at: [12] SAFETY DATA SHEET - TCI Chemicals. Available at: [15] 6 - SAFETY DATA SHEET. Available at: [14] SAFETY DATA SHEET - LGC Standards. Available at: [16] Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. Available at: [17] Decanoic acid Chemical Substances Control Law Reference No. Available at: [18] An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine - Benchchem. Available at: [1] Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC. Available at: this compound (C6H8BrN3) - PubChemLite. Available at: [8] 6-Bromo-2,4-Dimethylpyridin-3-Amine - MySkinRecipes. Available at: [5] An In-depth Technical Guide to the NMR and Mass Spectrometry of 6-Bromo-2,2-dimethylchroman-4-amine - Benchchem. Available at: [7] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [9] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [13] 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem. Available at: 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: [4] 1209458-53-6 | 6-Bromo-N,N-dimethylpyrimidin-4-amine - ChemScene. Available at: [19] SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [20] WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[6][12]triazolo[1,5-a]pyridine - Google Patents. Available at: [21] 2-methylene-6,6-dimethyl-1-[but-2-ynoyl]-cyclohexane. Available at: [22] 3-Bromo-2,6-dimethyl-4-pyridinamine | C7H9BrN2 | CID 10512262 - PubChem. Available at: [10] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [2] Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives as Potential Kinase Inhibitors - Benchchem. Available at: [23] 5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548 - PubChem. Available at: [24] Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. Available at: Advancing 6-bromo-7-[. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBf_MatjNEFrQPSXST9wmIgf4K1-xxOZCd4aUchWQVXAMDGn7SCHYxAM9n1_-KZ7VJRmdlkbtG6nydXcJwAsBS13cOcuTOWxLlEE-Jtt01fwVvPTTZ1Vh52td2a-TmSiuHTdP4-s-ZLQgM1cm3IxaqCSj1U0P43lAI4tVJM6pxbR9ISwI7mGTwRh_I3BqsVf3gWvsOB3eG1WEezznJVQoA== [25] 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgqxagbJLjQMh2wvUbkeeeRBUvbvvgRhARBE8TCKY3G2PpqFumtdEAkfS3w19W8ziIyUM9f1w7VozLcqaLpnRX-PMLhu97QmMMOFJ7baak-y7JFTbQQ-mwWWrFJYct08vYgRoRY-OXw1qr3Ml7I9YqCiZUiHIEbcQ63HA= • SAFETY DATA SHEET - Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0OwtgGku6-d_eVWbCjyjfrkTPxwkIbNA5KLRD9M1m7P2L6qFS1X_ktaPI3t1XhdyblZmHO3F9BCuNzU17ddqA1624AcsWXD66Re8pNnnQg36hwM53j3iRlh-dOWKWdsKm9fbNiL9-0a8= [26] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlr5bPAbIWDqEyJMOSv4YyGyvJQL4-4BUhLBYIZrkIe4laKpEOaU2nLTe6BwfsvzdonId6K_YQ4TiEW0SwF1P6dVJCYpi_-EpFqAPHPgCDYeB8PV4fFwdtp5puDlfLw5Q-lFTfFnNcVxJ1TQ== [27] Safety Data Sheet: dehydracetic acid - Chemos GmbH&Co.KG. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmVfJ0SV9_zkZc53YN0Z9a5uEErq6nhr9l6vjM1lA7TjoO-RWSUxI4ZE6QXDmooGpju0TwtnIrfZsVbsP_UfHW9Uq49sJYZXZv8q0U9Y2S5qyx0Cyt-i-FIe-hFcNEIpI8xPkBA9W18lKSD4uaKhrxiZdGV5KQqjRoz25ejJaVw2ij [28] Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper - State of Michigan. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkYhbFpgU__Py4PAv_KDQTLuExFT8R2Ve2GuF7k7ofczTUHV6Hcina8HLcpEbuyJUXT5XmsOlMHRryjtdbJp8ydWnBLaaOk2aeEdXQU4dX9kYf0meI-Ktu3ObTOAmiwkwp6lQO0uhCm8d-ZAF_7NXmvLai7BCImf-X_P6H_20Wueo-X-rHUt0eBnFUcd4RQRUut2B57JdV-x4WRP4FY6SVwrXE3a8toaVjIYVmMsZIGRl6XEOuOo-g_khCeNLqSn1gqYrLwrKjn1zU3EGD4rQyrNOXTJQ-dwhlUDcjVW5eOyaj2pkoXA1nB16IOfh2s4GHQZXiPo5dFLlKlEFfTTaV6BKiVToR_HheintJg== [29] The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBbUISF0HOINHyfOBVx1T1As-5EQ9tnsZuDQuCD6rDNPqJX-KtE0F-g6AbGMjFoNLPiqupR3OnayoodE09Kosou0xp3BBN6jrXUCx_haOI1QgL0ozzl7Aut_WoJ_0znSc4DgjgSlUQwn7s4tltFXraz6LxcHtIJFOf0oBVhpxusl2Ag-MKD7ap1kQ1TKl__idHd2YsXUIZ3m8RLon_RpCOME78Hxe6YNk5-yPO3O1npZSJ0oQM_Sb5z92-yPO3O1npZSJ0oQM_Sb5z92

Sources

- 1. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Bromo-2,4-Dimethylpyridin-3-Amine [myskinrecipes.com]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lgcstandards.com [lgcstandards.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. env.go.jp [env.go.jp]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]

- 21. 2-methylene-6,6-dimethyl-1-[but-2-ynoyl]-cyclohexane [thegoodscentscompany.com]

- 22. 3-Bromo-2,6-dimethyl-4-pyridinamine | C7H9BrN2 | CID 10512262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]

- 26. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemos.de [chemos.de]

- 28. michigan.gov [michigan.gov]

- 29. researchgate.net [researchgate.net]

chemical structure of 6-Bromo-N,2-dimethylpyrimidin-4-amine

An In-depth Technical Guide to 6-Bromo-N,2-dimethylpyrimidin-4-amine

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. As a substituted bromopyrimidine, this molecule serves as a versatile synthetic intermediate, offering a reactive handle for constructing more complex molecular architectures. Its aminopyrimidine core is a well-established pharmacophore, frequently found in molecules designed to interact with key biological targets, particularly protein kinases.[1][2] This guide will delve into the compound's properties, a robust and logical synthetic pathway, detailed protocols for its characterization, and its potential applications in medicinal chemistry.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is structurally distinct from its isomers, such as 6-Bromo-N,N-dimethylpyrimidin-4-amine, and it is crucial to use the correct nomenclature and structural identifiers.

The is presented below.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Methylamine (40% solution in H₂O)

-

N-Bromosuccinimide (NBS)

-

Ethanol (anhydrous)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for chromatography)

Step-by-Step Methodology:

-

Synthesis of 6-chloro-N,2-dimethylpyrimidin-4-amine (Intermediate):

-

To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add methylamine solution (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality for the extended stir time is to ensure the reaction proceeds to completion, which can be slower at lower temperatures.

-

In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

-

Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any HCl byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.

-

-

Synthesis of this compound (Final Product):

-

Dissolve the crude 6-chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. The use of NBS is a standard and effective method for regioselective bromination of activated aromatic rings. [3] * Stir the reaction at room temperature for 4-6 hours.

-

Self-Validation: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The consumption of the intermediate confirms the reaction is proceeding as expected.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude product is purified using silica gel column chromatography.

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Load the crude product (adsorbed onto a small amount of silica) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Spectroscopic Characterization

Due to the limited public availability of experimental spectra for this specific compound, this section provides a predictive analysis based on established principles of NMR and mass spectrometry. These protocols serve as a robust reference for researchers to validate their synthetic product. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Standard 'zg30' pulse sequence, 16-32 scans.

-

¹³C NMR Acquisition: Standard proton-decoupled 'zgpg30' pulse sequence, 1024-4096 scans.

Predicted Spectroscopic Data:

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| H-5 (pyrimidine ring) | 6.2 - 6.4 | s | Singlet, as adjacent positions are substituted. |

| NH (amine) | 5.0 - 5.5 | br s | Broad singlet, exchangeable with D₂O. |

| N-CH₃ (amine) | 2.9 - 3.1 | d | Doublet, coupled to the NH proton. |

| C-CH₃ (ring) | 2.4 - 2.6 | s | Singlet. |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=N (C2, C4) | 160 - 165 |

| C-Br (C6) | 155 - 160 |

| C-H (C5) | 105 - 110 |

| N-CH₃ | 27 - 30 |

| C-CH₃ | 23 - 26 |

Rationale: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring protons and carbons are influenced by the electronegative nitrogen atoms and the electron-donating/withdrawing nature of the substituents. [5]

Mass Spectrometry (MS)

Instrumentation Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: Infuse a dilute solution of the compound in methanol or acetonitrile.

Predicted Mass Spectrometry Data:

The most critical feature to validate the compound is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet.

| Ion | Predicted m/z [M+H]⁺ | Notes |

| [C₆H₉⁷⁹BrN₃]⁺ | 201.99 | Corresponds to the lighter bromine isotope. |

| [C₆H₉⁸¹BrN₃]⁺ | 203.99 | Corresponds to the heavier bromine isotope. |

The observation of this M, M+2 doublet with nearly equal intensity is a definitive confirmation of the presence of a single bromine atom in the molecule. [4]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic building block stems from the reactivity of its C-Br bond. This site is primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. [6]These reactions allow for the facile introduction of aryl, heteroaryl, or new amino groups, respectively, enabling the rapid diversification of the pyrimidine scaffold.

Caption: Application in Suzuki cross-coupling reaction.

This reactivity is particularly valuable in drug discovery. The 2-aminopyrimidine motif is a "privileged scaffold" known to effectively target the ATP-binding site of protein kinases. [1]Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research. [1][7]By using this compound, medicinal chemists can synthesize libraries of novel 6-substituted aminopyrimidines for screening as potential kinase inhibitors.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on data for structurally similar bromo-amino-heterocycles, the following GHS classifications may apply. [8]

-

Hazards: Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

-

Precautions: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.

Always consult the material safety data sheet (MSDS) from the supplier before handling.

References

-

PubChemLite. This compound (C6H8BrN3). Available at: [Link]

-

PubChem. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507. Available at: [Link]

-

MySkinRecipes. 6-Bromo-2,4-Dimethylpyridin-3-Amine. Available at: [Link]

-

Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sunway Pharm Ltd. 6-Bromo-4-methylpyridin-2-amine - CAS:73895-98-4. Available at: [Link]

-

PubChem. 5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548. Available at: [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

-

IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available at: [Link]

-

Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[9][6][8]riazolo[1,5-a]pyridine. Available at:

-

PubChem. 3-Bromo-2,6-dimethyl-4-pyridinamine | C7H9BrN2 | CID 10512262. Available at: [Link]

-

Wikipedia. Cyanomethine. Available at: [Link]

-

NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl-. Available at: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

-

PubChemLite. 6-bromo-2,4-dimethylpyridin-3-amine (C7H9BrN2). Available at: [Link]

-

PubChemLite. 6-bromo-n,n-dimethylpyridin-2-amine (C7H9BrN2). Available at: [Link]

-

PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-2,4-Dimethylpyridin-3-Amine [myskinrecipes.com]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

Determining the Solubility of 6-Bromo-N,2-dimethylpyrimidin-4-amine in DMSO: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of DMSO Solubility in Early-Stage Drug Discovery

In the fast-paced environment of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a compound's developability. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely utilized in the pharmaceutical industry for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions for high-throughput screening (HTS), various in vitro assays, and for maintaining chemical libraries.[1][3]

However, the assumption of universal solubility in DMSO can be a pitfall. Poor solubility in this standard solvent can lead to significant challenges, including inaccurate assay results, precipitation upon dilution into aqueous buffers, and ultimately, the misinterpretation of structure-activity relationships (SAR). Therefore, a thorough and early assessment of a compound's solubility in DMSO is not merely a routine check, but a foundational step in ensuring the integrity and reliability of preclinical data.[4][5]

Physicochemical Properties of 6-Bromo-N,2-dimethylpyrimidin-4-amine

A foundational understanding of the compound's properties can provide insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | [6][7] |

| Molecular Weight | 202.05 g/mol | [7] |

| SMILES | CN(C)C1=NC=NC(Br)=C1 | [7] |

| Predicted XlogP | 1.9 | [6] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 1 | [7] |

This data is based on publicly available information and computational predictions. Experimental verification is recommended.

Experimental Determination of Solubility in DMSO

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer.[8][9] It is a high-throughput method often used in early discovery to identify compounds with potential solubility liabilities.[9][10]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[11][12] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later-stage development.[9]

Kinetic Solubility Determination via Turbidimetry

This method relies on the principle that undissolved particles in a solution will scatter light. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8][10]

Caption: Workflow for kinetic solubility determination.

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution.[12] Ensure complete dissolution by vortexing.[5] Gentle warming or sonication can be used to aid dissolution, but caution should be exercised to prevent compound degradation.[5]

-

Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO in a 96-well plate to generate a range of concentrations.[8][12]

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentrations.[10][12] The final DMSO concentration should be kept low, typically below 2%.[8]

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[8][9] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8][12]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, often defined as a certain fold-increase over the baseline, is considered the kinetic solubility limit.[8]

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It involves equilibrating an excess of the solid compound with the solvent over a prolonged period.

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.[12]

-

Solvent Addition: To each vial, add a precise volume of DMSO.[13]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).[12] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[12][13]

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.[12][13] Filter the supernatant through a 0.22 µm syringe filter.[12]

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve.[11][12]

Data Presentation and Interpretation

The results of the solubility studies should be clearly documented.

| Parameter | Value | Unit | Method |

| Kinetic Solubility | To be determined | µM or µg/mL | Turbidimetry |

| Thermodynamic Solubility | To be determined | mM or mg/mL | Shake-Flask Method |

A low kinetic solubility may indicate a risk of precipitation in aqueous-based assays. Poor thermodynamic solubility in DMSO is a significant red flag and may necessitate the exploration of alternative solvents or formulation strategies.

Conclusion

While a definitive quantitative value for the solubility of this compound in DMSO is not currently published, this guide provides the necessary experimental framework for its determination. A systematic approach, encompassing both kinetic and thermodynamic methodologies, will yield a comprehensive understanding of this critical physicochemical parameter. By investing the effort to accurately determine DMSO solubility early in the drug discovery process, researchers can enhance the quality and reliability of their data, leading to more informed decision-making and a higher probability of program success.

References

-

Domainex. Turbidimetric (Kinetic) Solubility Assay.

-

BioDuro. ADME Solubility Assay.

-

Wikipedia. Dimethyl sulfoxide.

-

Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.

-

Bio-protocol. Determination of Kinetic Solubility.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.

-

BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

-

Quora. How can dimethyl sulfoxide enhance solubility in lab applications?

-

Varnek, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959.

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

-

Sigma-Aldrich. 6-Bromo-N,N-dimethylpyridin-2-amine.

-

BenchChem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

-

Tetko, I. V. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000.

-

International Journal of Pharmaceutical Sciences and Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

-

PubChem. 6-Bromo-4-methylpyridin-2-amine.

-

Sigma-Aldrich. 6-Bromo-N,N-dimethylpyridin-2-amine.

-

PubChemLite. This compound (C6H8BrN3).

-

Sunway Pharm Ltd. 6-Bromo-4-methylpyridin-2-amine.

-

BenchChem. Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

-

ChemScene. 6-Bromo-N,N-dimethylpyrimidin-4-amine.

-

PubChemLite. 6-bromo-2,4-dimethylpyridin-3-amine (C7H9BrN2).

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Buchwald-Hartwig amination of 6-Bromo-N,2-dimethylpyrimidin-4-amine

An In-Depth Guide to the Buchwald-Hartwig Amination of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in countless biologically active molecules, approved pharmaceuticals, and materials science compounds.[2][3] Pyrimidine derivatives, in particular, are of significant interest in medicinal chemistry, forming the core of numerous drugs.[3][4]

This guide offers a detailed application protocol for the , a key transformation for functionalizing the pyrimidine scaffold. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction parameters, and present a robust, step-by-step protocol suitable for researchers in drug discovery and chemical development. The protocol is designed to be a self-validating system, with an emphasis on understanding the causality behind each experimental choice to facilitate troubleshooting and optimization.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl or heteroaryl halide and an amine, orchestrated by a palladium catalyst system. The catalytic cycle, while intricate, can be understood through a sequence of fundamental steps involving the palladium center.[1][5][6]

The generally accepted mechanism proceeds as follows:

-

Activation: A Pd(II) precatalyst is reduced in situ, or an air-stable Pd(0) precatalyst is activated by a base, to generate the active, coordinatively unsaturated LPd(0) species.[5]

-

Oxidative Addition: The heteroaryl halide (this compound) undergoes oxidative addition to the LPd(0) complex. This step, which involves the cleavage of the C-Br bond, is often the rate-determining step of the cycle.[1][7]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[8]

-

Reductive Elimination: The final, bond-forming step is the reductive elimination from the palladium-amido complex, which yields the desired N-arylated product and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[1][6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Key Parameters: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination, especially with challenging heteroaromatic substrates, hinges on the judicious selection of four key parameters: the palladium precatalyst, the ligand, the base, and the solvent.

| Parameter | Recommended Choice | Rationale & Causality |

| Palladium Source | G3/G4 Palladacycle Precatalyst (e.g., XPhos Pd G3) | Modern palladacycle precatalysts are air- and moisture-stable, ensuring reproducibility. They provide a reliable and rapid pathway to the active LPd(0) catalyst upon exposure to a base, avoiding the often inefficient and unreliable reduction of older Pd(II) sources like Pd(OAc)₂.[5][9] |

| Ligand | Bulky, Electron-Rich Biarylphosphine (e.g., XPhos, RuPhos) | The pyrimidine ring can be challenging. Bulky, electron-rich ligands are crucial as they promote the rate-limiting oxidative addition and accelerate the final reductive elimination step.[1][9][10] Ligands like XPhos and RuPhos have demonstrated broad utility for coupling secondary amines with heteroaryl halides.[9][10][11] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to efficiently deprotonate the amine nucleophile within the palladium coordination sphere.[12] While bases like K₃PO₄ or Cs₂CO₃ can be used for highly base-sensitive substrates, NaOtBu is a robust and effective choice for this particular transformation.[5][11] |

| Solvent | Toluene or 1,4-Dioxane | These are relatively non-polar aprotic solvents that have proven effective for this reaction.[2][5] It is critical that the solvent is anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][11] Solvents like acetonitrile or chlorinated solvents should be avoided as they can inhibit catalysis.[5] |

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine. Researchers should perform optimization for other specific amine partners.

Materials

-

This compound (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2-1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere system (Glovebox or Schlenk line with Argon/Nitrogen)

-

Standard work-up and purification reagents (e.g., Diethyl ether, Saturated aq. NH₄Cl, Brine, MgSO₄, Silica gel)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound (e.g., 216 mg, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 9.5 mg, 0.01 mmol, 1 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.[2]

-

Solvent and Reagent Addition: Seal the flask. Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Begin stirring, then add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark red or brown.[13]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive Catalyst: Oxygen or moisture has deactivated the catalyst. | Ensure all reagents are pure and solvents are anhydrous and properly degassed.[11] Use a reliable precatalyst and maintain a strict inert atmosphere throughout the setup and reaction.[9][11] |

| Inappropriate Ligand: The chosen ligand is not effective for this specific substrate combination. | Screen other bulky, electron-rich biarylphosphine ligands such as SPhos or RuPhos. For challenging couplings, a ligand screen is often the most effective troubleshooting step.[9] | |

| Ineffective Base: The base may be old, hydrated, or physically clumped, reducing its effectiveness. | Use a fresh bottle of a strong base like NaOtBu. Consider gently grinding the base in a mortar and pestle inside a glovebox before use to increase surface area.[11] | |

| Side Product Formation | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This often points to the presence of water. Rigorously dry all reagents and solvents. Sometimes, changing the ligand/base combination can suppress this side reaction.[11] |

| Homocoupling: Dimerization of the starting aryl bromide or the product. | This can occur at excessively high temperatures or with high catalyst loadings. Try reducing the reaction temperature or slightly lowering the catalyst loading.[9] |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyrimidines. By understanding the mechanistic principles and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and apply this methodology. The protocol detailed herein provides a robust and well-reasoned starting point for the successful amination of this compound, enabling the rapid generation of novel derivatives for applications in drug discovery and beyond.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

-

Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 602. [Link]

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Angewandte Chemie International Edition, 46(40), 7659-7662. [Link]

-

A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2024, from [Link]

-

Pomel, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20038-20046. [Link]

-

POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19205. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 22, 2024, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. entegris.com [entegris.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Strategic Functionalization of 6-Bromopyrimidines via

Topic: Nucleophilic Aromatic Substitution (

Executive Summary

The functionalization of 6-bromopyrimidines is a cornerstone in the synthesis of bioactive heterocycles, particularly in kinase inhibitor discovery. While Palladium-catalyzed cross-couplings (Buchwald-Hartwig) are ubiquitous, Nucleophilic Aromatic Substitution (

This guide details the mechanistic nuances, regiochemical pitfalls, and optimized protocols for

Mechanistic Grounding & The "Halogen Trap"

The Electrophilic Landscape

The pyrimidine ring is a

Critical Insight (The Halogen Trap):

In transition metal catalysis (e.g., Suzuki, Buchwald), oxidative addition favors the weaker C-Br bond over C-Cl or C-F.

In

-

Implication: In 4-chloro-6-bromopyrimidine,

may selectively displace the chloride first, whereas Pd-catalysis will displace the bromide .

Reaction Pathway Diagram

The following diagram illustrates the energy landscape and the critical Meisenheimer intermediate.

Figure 1: Reaction coordinate of

Strategic Optimization Matrix

Success in

Table 1: Nucleophile-Specific Condition Matrix

| Nucleophile Class | Recommended Solvent | Base / Additive | Temp (°C) | Critical Considerations |

| Aliphatic Amines ( | THF, EtOH, or IPA | DIPEA (2-3 eq) | 25 - 60 | Exothermic. Alcohol solvents may compete (ether formation) if temp is too high. |

| Anilines (Weak Nu) | DMSO, NMP, DMF | 100 - 140 | Requires polar aprotic solvent to strip cations. CsF can accelerate reaction via H-bonding. | |

| Alcohols/Phenols | THF or DMF | NaH or | 0 - 25 | Pre-form the alkoxide/phenoxide. Strictly anhydrous to avoid hydrolysis to pyrimidinone. |

| Thiols | DMF or MeCN | 0 - 25 | Highly reactive (soft nucleophile). Oxidation to disulfide is a side reaction; degas solvents. |

Validated Experimental Protocols

Protocol A: Thermal Amination (Standard)

Best for: Primary and secondary aliphatic amines, non-sterically hindered anilines.

Reagents:

-

6-Bromopyrimidine substrate (1.0 equiv)

-

Amine Nucleophile (1.1 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) [Concentration: 0.5 M]

Procedure:

-

Setup: Charge a reaction vial with the 6-bromopyrimidine and a magnetic stir bar.

-

Dissolution: Add DMSO (anhydrous preferred). Stir until dissolved.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Checkpoint: If the reaction is exothermic (common with small amines), cool to 0°C during addition, then warm to RT.

-

-

Reaction: Heat to 80–100 °C . Monitor by LC-MS at 1-hour intervals.

-

Target: >95% conversion. If stalled after 4 hours, increase temp to 120 °C.

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold water with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with water (

), and dry under vacuum. -

Alternative: If product does not precipitate (oils out), extract with EtOAc/LiCl (aq) wash to remove DMSO.

-

Protocol B: Etherification via Alkoxide Displacement

Best for: Introducing methoxy, ethoxy, or complex alkoxy groups.

Reagents:

-

6-Bromopyrimidine substrate (1.0 equiv)

-

Alcohol (R-OH) (1.2 equiv)

-

Base: NaH (60% dispersion in oil) (1.3 equiv)

-

Solvent: THF (Tetrahydrofuran), Anhydrous [0.2 M]

Procedure:

-

Alkoxide Formation: In a dry flask under

, suspend NaH in THF at 0 °C. Dropwise add the alcohol R-OH. Stir for 15–30 min until -

Substrate Addition: Add the 6-bromopyrimidine (dissolved in minimal THF) dropwise to the alkoxide solution at 0 °C.

-

Why? Adding substrate to base (inverse addition) prevents high local concentrations of base that could degrade sensitive substrates.

-

-

Reaction: Allow to warm to RT. Most activated pyrimidines react within 1–2 hours at RT.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Decision Tree: Troubleshooting & Optimization

When standard protocols fail, use this logic flow to diagnose the bottleneck.

Figure 2: Optimization logic for sluggish or dirty

Comparative Analysis: vs. Buchwald-Hartwig

When should you abandon

| Feature | Buchwald-Hartwig (Pd) | |

| Substrate Requirement | Must be electron-deficient ( | Works on electron-rich or neutral rings. |

| Halogen Selectivity | F > Cl > Br (Electronegativity driven).[5] | I > Br > Cl >> F (Bond-strength driven).[5] |

| Steric Tolerance | Low. Sensitive to ortho-substitution.[6] | High. Ligands (e.g., XPhos, BrettPhos) can overcome sterics. |

| Cost/Scale | Low cost. High scalability. | High cost (Pd/Ligand). Metal scavenging required. |

The "Switch" Point: If your 6-bromopyrimidine contains electron-donating groups (e.g., -OMe, -NHR) at positions 2 or 4, the ring may be too electron-rich for thermal

References

- Regioselectivity in Pyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class.

-

Comparison of SNAr and Buchwald-Hartwig

-

Scale-Up Protocols

- Title: Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline (SNAr vs Buchwald Protocols).

-

Source: BenchChem Technical Support.[9]

-

Kinetic Studies & Mechanism

Sources

- 1. DSpace [repository.icr.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Bromo-N,2-dimethylpyrimidin-4-amine in Kinase Inhibitor Design

This application note details the strategic utilization of 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS: 1209458-53-6) as a high-value scaffold for kinase inhibitor discovery.[1]

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in the backbone of numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib). This compound represents a pre-functionalized core that offers a distinct advantage: it possesses a built-in hinge-binding motif (2-methyl/4-methylamino) and a reactive handle (6-bromo) for rapid diversification.[1]

This guide provides a comprehensive workflow for transforming this scaffold into potent kinase inhibitors, covering structural rationale, synthetic protocols for library generation, and biochemical validation.

Chemical Biology & Structural Rationale[1][2]

The "Privileged" Hinge Binding Mode

Kinase inhibitors typically target the ATP-binding pocket, specifically the "hinge region" connecting the N- and C-terminal lobes. The N,2-dimethylpyrimidin-4-amine core mimics the adenine ring of ATP.[1]

-

H-Bond Acceptor (N1): The pyrimidine N1 nitrogen accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Leu, or Phe depending on the kinase).

-

H-Bond Donor (4-NH): The secondary amine at position 4 acts as a hydrogen bond donor to the backbone carbonyl of the hinge.[1]

-

Hydrophobic Anchor (2-Me): The C2-methyl group often sits in the "sugar pocket" or interacts with the gatekeeper residue, providing selectivity over kinases with bulky gatekeepers.

-

Diversity Vector (6-Br): The bromine atom points towards the solvent-exposed region or the hydrophobic back-pocket (depending on specific binding conformation), serving as the ideal site for installing solubilizing groups or specificity elements.[1]

Visualization of Binding Topology

The following diagram illustrates the theoretical binding mode and the synthetic vectors available on this scaffold.

Figure 1: Schematic representation of the scaffold's interaction with the kinase ATP pocket.[1] The 6-bromo position is the primary vector for diversification.

Synthetic Protocols: Functionalizing the Scaffold

The 6-bromo position is highly reactive toward Palladium-catalyzed cross-coupling.[1] Two primary pathways are recommended: Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds).[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Install aryl or heteroaryl groups to access the hydrophobic back-pocket.[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)[1]

-

Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: In a microwave vial, combine the scaffold (100 mg, 0.49 mmol), boronic acid (0.59 mmol), and Cs₂CO₃ (480 mg, 1.47 mmol).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).[1] Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (20 mg, 0.025 mmol) under a positive stream of Nitrogen.[1] Cap the vial immediately.

-

Reaction: Heat at 100°C for 2-4 hours (or 120°C for 30 mins in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (m/z ~202/204).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Install solubilizing amine tails (e.g., morpholine, piperazine) to improve ADME properties.[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Amine: R-NH₂ or R₂NH (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: XPhos or BrettPhos (4 mol%)[1]

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or strictly anhydrous conditions, combine scaffold (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) in a reaction tube.

-

Catalyst Prep: Pre-mix Pd₂(dba)₃ and XPhos in a small volume of solvent for 5 mins to form the active catalytic species.[1]

-

Initiation: Add the catalyst mixture to the reaction tube. Add remaining solvent (concentration ~0.1 M).[1]

-

Reaction: Seal and heat at 100°C for 12 hours .

-

Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Validation: Kinase Assay Protocol

Once the library is synthesized, compounds must be screened for potency. The following is a standard TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol for IC50 determination.

Assay Principle: Detects the phosphorylation of a peptide substrate by the kinase. Competition by the inhibitor reduces the FRET signal between a Eu-labeled antibody (donor) and a tracer (acceptor).[1]

Materials:

-

Kinase: Recombinant Human Kinase (e.g., EGFR, CDK4, AURKA).[1]

-

Substrate: ULight™-labeled peptide (specific to target).

-

Tracer: Eu-anti-phospho-peptide antibody.[1]

-

ATP: Ultra-pure (at K_m concentration for the specific kinase).[1]

Protocol:

-

Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold serial dilution). Acoustic dispense 50 nL into a 384-well low-volume white plate.

-

Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL to wells. Incubate 15 mins (Pre-incubation allows slow-binding inhibitors to equilibrate).[1]

-

Substrate/ATP Start: Add 5 µL of Substrate/ATP mix.

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

-

Read: Incubate 1 hour, then read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

-

Analysis: Calculate Ratio (665/615). Fit data to a 4-parameter logistic equation to determine IC50.[1]

Data Presentation & SAR Strategy

Optimization Workflow

The following diagram outlines the iterative cycle of using this scaffold to reach a lead compound.

Figure 2: Iterative SAR workflow for optimizing the pyrimidine scaffold.

Representative SAR Data (Simulated)

When functionalizing the 6-position, the electronic and steric nature of the substituent drastically affects potency.

| R-Group (at Pos 6) | Interaction Type | Predicted Potency | Rationale |

| Phenyl | Hydrophobic | Moderate (µM) | Fills space but lacks specific polar contacts.[1] |

| 4-Pyridyl | H-Bond Acceptor | High (<100 nM) | Nitrogen can H-bond with Lys/Glu in the active site.[1] |

| Morpholine | Solubilizing | Moderate/Low | Good for solubility, but may not reach deep pockets.[1] |

| Indazole | Pi-Stacking | High (<50 nM) | Mimics extended fused systems seen in drugs like Pazopanib.[1] |

References

-

Pyrimidine Scaffolds in Kinase Discovery

-

Buchwald-Hartwig Coupling Protocols

-

Kinase Assay Standards

-

Compound Verification

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidine Bromides

Introduction: The Central Role of Pyrimidines and the Power of Cross-Coupling

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active molecules, including a wide range of kinase inhibitors used in oncology.[1] The ability to precisely and efficiently modify this privileged heterocycle is paramount for generating novel molecular entities with tailored biological activities. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high functional group tolerance and predictability.[2][3][4][5]

For researchers, scientists, and drug development professionals, mastering these protocols for the functionalization of pyrimidine bromides is a critical skill. The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halogens towards palladium catalysis, making bromopyrimidines ideal substrates for a variety of transformations.[1] This guide provides an in-depth exploration of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as applied to pyrimidine bromides. It moves beyond simple step-by-step instructions to explain the underlying principles and the rationale behind experimental choices, offering a comprehensive resource for both seasoned experts and those new to the field.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl bonds, owing to the stability, low toxicity, and commercial availability of the requisite organoboron reagents.[6]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the pyrimidine-bromine bond, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, serving as a direct source of Pd(0).[8] Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is common. The electron-deficient nature of pyrimidines generally facilitates the initial oxidative addition step.[9]

-

Ligand: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings, particularly with sterically hindered partners or less reactive bromides, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields and reaction rates.[10][11][12]

-

Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[13][14] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] The choice of base can influence reaction outcomes and should be optimized.

-

Solvent: A mixture of an organic solvent and water is typical. Popular systems include 1,4-dioxane/water, toluene/water, or DMF/water. Water plays a beneficial role in dissolving the base and promoting the formation of the reactive boronate species.[8]

Detailed Protocol: Suzuki Coupling of 5-Bromo-2-chloropyrimidine with Phenylboronic Acid

This protocol is designed for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1]

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (8 mL, degassed)

-

Water (2 mL, degassed)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-phenylpyrimidine.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical transformation in pharmaceutical synthesis where aryl amines are a common motif.[2][15][16] The reaction couples an aryl halide with a primary or secondary amine.[15]

Mechanistic Overview

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to the pyrimidine-bromide bond. The resulting palladium(II) complex coordinates the amine. Deprotonation by a strong base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the N-aryl pyrimidine product and regenerate the Pd(0) catalyst.[15][17]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

-

Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential for catalyst turnover.[18] Common choices include bidentate ligands like BINAP and DPPF, or highly effective monophosphine biaryl ligands such as XPhos, SPhos, and RuPhos.[2][19] Pre-catalysts, where the ligand is already complexed to palladium, are often used for convenience and improved reactivity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[18][19] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrates.

-

Solvent: Anhydrous, aprotic solvents are necessary. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine

Materials:

-

2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Toluene (5 mL, anhydrous and degassed)

Procedure:

-

In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube with a stir bar.

-

Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line.

-

Add the 2-bromopyrimidine and anhydrous, degassed toluene.

-

Finally, add the morpholine via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[15]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.